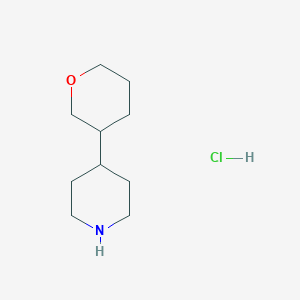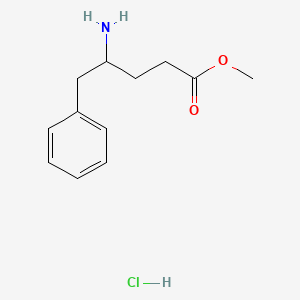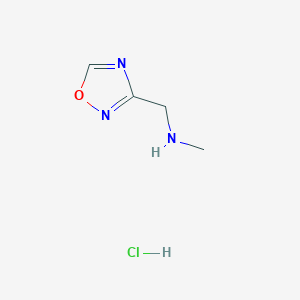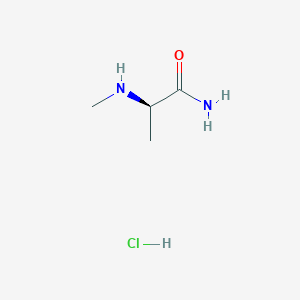
4-(Oxan-3-yl)piperidine hydrochloride
描述
4-(Oxan-3-yl)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with an oxan-3-yl group. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities. This compound, like other piperidine derivatives, is utilized in various scientific research and industrial applications.
作用机制
Target of Action
4-(Oxan-3-yl)piperidine hydrochloride is a derivative of piperidine . Piperidine and its derivatives have been observed to have therapeutic potential against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, lung cancer, prostate cancer, and others . The primary targets of these compounds are crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB .
Mode of Action
Piperidine derivatives are known to regulate several crucial signaling pathways essential for the establishment of cancers . They lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Biochemical Pathways
Piperidine derivatives, including this compound, affect several biochemical pathways. They regulate signaling pathways such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These pathways are essential for the establishment and progression of cancers, and their regulation can lead to inhibition of cell migration and cell cycle arrest .
Result of Action
The result of the action of this compound is the regulation of several crucial signaling pathways, leading to the inhibition of cell migration and cell cycle arrest . This can inhibit the survivability of cancer cells, showing its potential therapeutic effects against various types of cancers .
生化分析
Biochemical Properties
4-(Oxan-3-yl)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially affecting the rate of biochemical reactions . The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate signaling pathways such as Akt/mTOR, NF-κB, and MAPK, leading to changes in cell proliferation, apoptosis, and metabolic activity. These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function and biochemical pathways.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function . Over time, the compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies in in vitro and in vivo settings have shown that the compound can have sustained effects on cellular processes, although the exact nature of these effects can vary.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may have therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular and physiological processes changes significantly with dosage. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can influence the overall metabolic activity within cells, affecting processes such as energy production, biosynthesis, and degradation of biomolecules. The compound’s role in these pathways is critical for understanding its broader biochemical impact.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its cellular location. Understanding these localization patterns is crucial for elucidating the compound’s overall biochemical effects.
准备方法
The synthesis of 4-(Oxan-3-yl)piperidine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the formation of the piperidine ring through a series of reactions such as Knoevenagel condensation, Michael addition, and Mannich reactions . Industrial production methods often employ catalytic hydrogenation and cyclization reactions to achieve high yields and purity .
化学反应分析
4-(Oxan-3-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its reduced forms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols or amines.
科学研究应用
4-(Oxan-3-yl)piperidine hydrochloride has a wide range of applications in scientific research:
相似化合物的比较
4-(Oxan-3-yl)piperidine hydrochloride can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits antiproliferative effects on cancer cells.
What sets this compound apart is its unique substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other piperidine derivatives.
属性
IUPAC Name |
4-(oxan-3-yl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-10(8-12-7-1)9-3-5-11-6-4-9;/h9-11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDVOBQAEDPGLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Nitrophenyl)methyl]imidazolidin-2-one](/img/structure/B1430019.png)





![(2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1430029.png)

![propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride](/img/structure/B1430033.png)

![3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one dihydrochloride](/img/structure/B1430035.png)

![5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1430037.png)
![4-oxa-1,10-diazatricyclo[7.3.1.0,5,13]tridecane hydrochloride](/img/structure/B1430039.png)
